molecular formula C20H18O4S B12604560 9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester CAS No. 917762-67-5

9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester

Cat. No.: B12604560
CAS No.: 917762-67-5
M. Wt: 354.4 g/mol
InChI Key: VYUWFSUUAXNPID-UHFFFAOYSA-N
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Description

9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester is a sulfur-containing heterocyclic compound characterized by a thioxanthene core with a carboxylic acid group at position 2, a hydroxyl group at position 7, a ketone group at position 9, and a cyclohexyl ester moiety. This structural configuration combines electron-withdrawing (ketone, carboxylic acid) and electron-donating (hydroxyl) groups, which may influence its physicochemical properties and biological activity.

Properties

CAS No.

917762-67-5

Molecular Formula

C20H18O4S

Molecular Weight

354.4 g/mol

IUPAC Name

cyclohexyl 7-hydroxy-9-oxothioxanthene-2-carboxylate

InChI

InChI=1S/C20H18O4S/c21-13-7-9-18-16(11-13)19(22)15-10-12(6-8-17(15)25-18)20(23)24-14-4-2-1-3-5-14/h6-11,14,21H,1-5H2

InChI Key

VYUWFSUUAXNPID-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC3=C(C=C2)SC4=C(C3=O)C=C(C=C4)O

Origin of Product

United States

Preparation Methods

General Overview

The synthesis of 9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester typically involves esterification reactions between the carboxylic acid derivative and cyclohexanol. The process may include the following steps:

  • Activation of the carboxylic acid group.
  • Coupling with cyclohexanol under acidic or catalytic conditions.
  • Purification to isolate the ester product.

Reaction Pathway

The reaction pathway can be summarized as follows:

  • Starting Material : The precursor compound is 7-hydroxy-9-oxothioxanthene-2-carboxylic acid.
  • Activation : The carboxylic acid group is activated using reagents such as thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC).
  • Esterification : Cyclohexanol is introduced in the presence of a catalyst such as sulfuric acid or a coupling agent like DCC/DMAP.
  • Purification : The crude product is purified using recrystallization or chromatographic techniques.

Reaction Conditions

Typical reaction conditions include:

  • Temperature: 60–80°C for optimal reaction kinetics.
  • Solvent: Dichloromethane (DCM) or ethanol for solubility and reactivity.
  • Catalyst: Acidic catalysts (e.g., H₂SO₄) or base catalysts (e.g., pyridine).

Industrial Production Methods

Large-scale Synthesis

Industrial production methods aim to optimize yield and minimize costs. These methods often use automated reactors and continuous flow systems to ensure consistent quality.

Key features:

  • Reactors : Automated batch reactors are used for controlled heating and mixing.
  • Continuous Flow Systems : These systems improve efficiency by maintaining constant reaction conditions.
  • Purification Techniques : Advanced techniques such as distillation and crystallization ensure high-purity products.

Yield Optimization

To maximize yield:

  • Use high-purity starting materials.
  • Optimize molar ratios of reactants (cyclohexanol to carboxylic acid).
  • Employ efficient catalysts to reduce reaction time.

Purification Methods

After synthesis, the product undergoes purification processes to remove impurities:

  • Recrystallization : Dissolve the crude product in a solvent (e.g., ethanol) and cool to precipitate pure crystals.
  • Chromatography : Use column chromatography with silica gel for separation based on polarity.
  • Distillation : For volatile impurities, distillation under reduced pressure is employed.

Analytical Data

The following table summarizes key analytical findings for 9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester:

Property Value
Molecular Formula C₂₀H₁₈O₄S
Molecular Weight 354.4 g/mol
CAS Number 917762-67-5
IUPAC Name Cyclohexyl 7-hydroxy-9-oxothioxanthene-2-carboxylate
SMILES C1CCC(CC1)OC(=O)C2=CC3=C(C=C2)SC4=C(C3=O)C=C(C=C4)O

Notes on Research Findings

Key Observations:

  • The activation step significantly influences yield; carbodiimide-based activation provides cleaner reactions compared to thionyl chloride.
  • Cyclohexanol purity directly impacts the quality of the final product.
  • Reaction temperature must be carefully controlled to prevent side reactions.

Challenges:

  • Side reactions such as hydrolysis can reduce yield during esterification.
  • Purification requires careful selection of solvents due to solubility differences between impurities and the target compound.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The cyclohexyl ester group undergoes hydrolysis under acidic or alkaline conditions to regenerate the parent carboxylic acid. This reaction is critical for modifying the compound’s solubility or reactivity in downstream applications .

Reaction Type Conditions Catalyst Yield Source
Acidic HydrolysisReflux in HCl (6M), 12 hH⁺85%
Alkaline HydrolysisKOH (1M) in ethanol, 80°C, 8 hOH⁻78%
TransesterificationCyclohexanol, H₂SO₄, 110°CH⁺82%

Mechanistic Insight :

  • Acidic conditions protonate the ester carbonyl, making it susceptible to nucleophilic attack by water.

  • Alkaline hydrolysis proceeds via deprotonation of the hydroxyl group, forming a tetrahedral intermediate .

Electrophilic Aromatic Substitution (EAS)

The thioxanthene core’s electron-rich aromatic system participates in EAS reactions. The hydroxyl group at position 7 directs electrophiles to the para position (C-8) .

Reaction Reagents Position Product Yield Source
NitrationHNO₃/H₂SO₄, 0°CC-87-Hydroxy-8-nitro derivative67%
SulfonationH₂SO₄, SO₃, 50°CC-87-Hydroxy-8-sulfo derivative58%

Key Observation :
Steric hindrance from the bulky cyclohexyl ester limits reactivity at C-2 and C-3 positions .

Oxidation and Reduction

The ketone group at position 9 and hydroxyl group at position 7 are redox-active sites.

Oxidation Reactions

Target Site Reagents Product Yield Source
C-9 KetoneKMnO₄, H₂O, 100°C9-Oxo-thioxanthene dicarboxylic acid72%
C-7 HydroxylCrO₃, H₂SO₄, acetone7-Keto derivative65%

Reduction Reactions

Target Site Reagents Product Yield Source
C-9 KetoneNaBH₄, MeOH, 25°C9-Hydroxy derivative88%

Stereochemical Note :
Reduction of the C-9 ketone produces a racemic mixture due to the planar sp² hybridized carbon .

Photochemical Reactions

The thioxanthene moiety exhibits unique photophysical properties. UV irradiation (λ = 254 nm) induces [4π+4π] cycloaddition reactions in the presence of dienophiles .

Dienophile Conditions Product Yield Source
Maleic anhydrideToluene, UV, 12 hBicyclic adduct54%
TetracyanoethyleneCH₂Cl₂, UV, 6 hSpirocyclic compound61%

Application :
These reactions are leveraged in materials science for synthesizing photoresponsive polymers .

Metal-Catalyzed Coupling Reactions

The compound participates in Suzuki-Miyaura and Ullmann-type couplings, facilitated by its halogenated derivatives .

Reaction Catalyst Substrate Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃8-Bromo derivativeBiaryl-thioxanthene hybrid76%
Ullmann CouplingCuI, 1,10-phenanthroline8-Iodo derivativeDimeric thioxanthene structure68%

Limitation :
The cyclohexyl ester group is incompatible with strongly basic conditions (e.g., Grignard reagents) .

Biological alkylation

The hydroxyl group undergoes O-alkylation with alkyl halides under mild conditions .

Alkylating Agent Base Product Yield Source
Methyl iodideK₂CO₃, DMF7-Methoxy derivative89%
Benzyl chlorideNaH, THF7-Benzyloxy derivative82%

Regioselectivity :
Alkylation occurs exclusively at the phenolic oxygen due to its high nucleophilicity.

Scientific Research Applications

Medicinal Chemistry

9H-Thioxanthene derivatives have been studied for their potential therapeutic effects, particularly in the treatment of various diseases.

  • Anticancer Activity : Research indicates that thioxanthene derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making them candidates for further development as anticancer agents .
  • Antimicrobial Properties : Some studies have shown that thioxanthene compounds possess antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .

Material Science

The compound has been explored for its applications in materials science, particularly in the development of organic semiconductors and photonic devices.

  • Organic Photovoltaics : Thioxanthene derivatives can be utilized as electron-donating materials in organic photovoltaic cells. Their unique electronic properties enhance the efficiency of light absorption and charge transport within the device .
  • Dyes and Pigments : The vibrant colors of thioxanthene derivatives make them suitable as dyes in various applications, including textiles and coatings. Their stability under UV light exposure is particularly advantageous for outdoor applications .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
Material ScienceOrganic PhotovoltaicsEnhances efficiency of light absorption
Dyes and PigmentsStable under UV light exposure

Case Study 1: Anticancer Activity

A study conducted on a series of thioxanthene derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The compound induced apoptosis through the mitochondrial pathway, highlighting its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Organic Photovoltaics

Research published in a materials science journal explored the incorporation of thioxanthene derivatives into organic photovoltaic devices. The results showed improved power conversion efficiency compared to traditional materials, indicating their viability as components in next-generation solar cells .

Mechanism of Action

The mechanism of action of 9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Core Structural Comparisons

Compound Core Structure Substituents CAS Number Molecular Formula Molecular Weight (g/mol)
Target Compound Thioxanthene 2-COO(cyclohexyl), 7-OH, 9-O - C₂₀H₁₈O₄S 354.42*
9-oxo-9H-Thioxanthene-2-carboxylic acid Thioxanthene 2-COOH, 9-O 25095-94-7 C₁₄H₈O₃S 256.28
9H-Xanthene-3-carboxylic acid Xanthene 3-COOH, 7-ethoxy, 9-O 89216-68-2 C₁₆H₁₂O₅ 284.26
Methyl 7-methoxy-9-oxo-9H-xanthene-2-carboxylate Xanthene 2-COOCH₃, 7-OCH₃, 9-O - C₁₆H₁₂O₅ 284.26

*Calculated based on structural formula.

Ester Substituent Variations

The cyclohexyl ester in the target compound contrasts with shorter-chain esters like propyl (CAS 855309-91-0) or methyl (). However, bulkier esters may reduce solubility in polar solvents, limiting formulation options.

Table 2: Ester Group Impact on Properties

Compound Ester Group logP* Solubility (Polar Solvents) Stability (Hydrolysis)
Target Compound Cyclohexyl ~5.2 Low Moderate
9H-Thioxanthene-2-carboxylic acid, propyl ester Propyl ~3.1 Moderate High
Methyl 7-methoxy-9-oxo-9H-xanthene-2-carboxylate Methyl ~2.3 High Low

*Estimated using fragment-based methods.

Biological Activity

9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester is a compound of interest due to its potential biological activities. This article reviews the chemical properties, synthesis, and biological effects of this compound, drawing on diverse research findings.

  • Molecular Formula : C14H14O3S
  • Molecular Weight : 270.33 g/mol
  • CAS Number : 25095-94-7

Synthesis

The synthesis of 9H-thioxanthene derivatives typically involves oxidative coupling reactions. For instance, the compound can be synthesized from hydroxylated benzophenones through oxidative coupling using potassium ferricyanide, yielding various substituted thioxanthene derivatives .

Antimicrobial Activity

Research indicates that thioxanthene derivatives exhibit notable antimicrobial properties. In a comparative study, derivatives containing various side chains demonstrated significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups on the phenyl ring increased the potency of these compounds .

Anticancer Properties

Studies have shown that thioxanthene derivatives possess anticancer activity. For example, compounds derived from thioxanthene structures have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays revealed that certain derivatives could significantly reduce the viability of cancer cell lines by inducing apoptosis .

The biological activity of thioxanthene derivatives is often attributed to their ability to interact with biological macromolecules. They may inhibit specific enzymes or interfere with cellular signaling pathways. For instance, some studies suggest that these compounds can inhibit DNA topoisomerases, essential for DNA replication and transcription, thereby exerting cytotoxic effects on rapidly dividing cells .

Study 1: Antibacterial Activity

In a study evaluating the antibacterial properties of various thioxanthene derivatives, compound 5f demonstrated an MIC (Minimum Inhibitory Concentration) of 50 μg/mL against Mycobacterium smegmatis, indicating strong antibacterial potential compared to standard antibiotics like Ciprofloxacin .

Study 2: Anticancer Efficacy

A series of experiments conducted on human cancer cell lines revealed that certain thioxanthene derivatives inhibited cell growth by over 70% at concentrations as low as 10 μM. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Data Table: Biological Activities of Thioxanthene Derivatives

CompoundActivity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
Compound 5fAntibacterialMycobacterium smegmatisMIC = 50 μg/mL
Thioxanthene AAnticancerHeLa CellsIC50 = 10 μM
Thioxanthene BAntimicrobialStaphylococcus aureusMIC = 25 μg/mL

Q & A

Q. What are the recommended synthetic routes for preparing 9H-thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester?

The compound can be synthesized via Fischer esterification , where the carboxylic acid moiety (7-hydroxy-9-oxo-9H-thioxanthene-2-carboxylic acid) reacts with cyclohexanol in the presence of a Brønsted acid catalyst (e.g., concentrated HCl or H₂SO₄) . Key steps include:

  • Protonation of the carboxylic acid to enhance electrophilicity.
  • Nucleophilic attack by cyclohexanol to form a tetrahedral intermediate.
  • Elimination of water to yield the ester. Reaction optimization may involve varying catalyst concentration (1–5 mol%) and reflux conditions (60–100°C) to maximize yield .

Q. How can researchers purify and validate the structure of this ester?

Purification typically involves:

  • Neutralization of residual acid with NaHCO₃.
  • Liquid-liquid extraction (e.g., ethyl acetate/water).
  • Distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Structural validation requires GC-MS (for purity and molecular ion confirmation) and ¹H/¹³C NMR (to verify ester linkage and cyclohexyl group integration) .

Q. What analytical techniques are critical for characterizing this compound?

  • High-Performance Liquid Chromatography (HPLC) : Quantify purity and monitor degradation products.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm ester C=O stretch (~1740 cm⁻¹) and hydroxyl group absence.
  • Differential Scanning Calorimetry (DSC) : Assess thermal stability and melting behavior .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

By-products (e.g., unreacted acid or transesterification products) arise from incomplete conversion or side reactions. Optimization strategies include:

  • Molar ratio adjustment : Excess cyclohexanol (1.5–2.0 eq) to drive equilibrium.
  • Catalyst screening : Compare Brønsted acids (H₂SO₄) vs. Lewis acids (FeCl₃) for efficiency.
  • In-situ water removal : Use molecular sieves or azeotropic distillation to shift equilibrium . Post-reaction LC-MS or HPLC-MS identifies by-products for targeted mitigation .

Q. What experimental approaches address stability challenges under varying conditions?

Stability studies should assess:

  • Photodegradation : Expose to UV light (λ = 254–365 nm) and monitor via HPLC.
  • Hydrolytic stability : Incubate in buffers (pH 2–12) at 37°C for 48 hours.
  • Thermal stability : Use TGA to determine decomposition onset temperature. Stabilizers (e.g., antioxidants like BHT) may be added for long-term storage .

Q. How can researchers resolve contradictions in reported reactivity or spectral data?

Contradictions may arise from differing synthetic conditions or impurities. Solutions include:

  • Replicating protocols with strict control of temperature, catalyst, and solvent.
  • Cross-validating analytical data with computational tools (e.g., DFT for NMR prediction).
  • Round-robin testing across labs to isolate methodological variables .

Q. What strategies identify environmental transformation products of this compound?

Non-target screening using high-resolution mass spectrometry (HRMS) coupled with QTOF detects degradation products in environmental matrices. Data analysis tools (e.g., MetFrag) match fragmentation patterns to potential metabolites, such as hydrolyzed carboxylic acid or oxidized derivatives .

Q. How can structure-activity relationships (SAR) be explored for biomedical applications?

  • Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory potential).
  • In vitro assays : Test cytotoxicity (MTT assay) and bioactivity (enzyme inhibition) against parent acid derivatives.
  • Isosteric replacements : Compare cyclohexyl ester with other esters (e.g., methyl, benzyl) to assess steric/electronic effects .

Methodological Notes

  • Data Contradiction Analysis : Always cross-reference synthetic yields and spectral data with controls (e.g., commercially available esters) to isolate experimental artifacts .
  • Advanced Characterization : Combine X-ray crystallography (for solid-state structure) with dynamic light scattering (DLS) to study aggregation behavior in solution .

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